
2-Chloro-5-ethynyl-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-ethynyl-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3ClFN This compound is of significant interest in various fields due to its unique chemical properties, which include the presence of both a chloro and a fluoro substituent on the pyridine ring, as well as an ethynyl group
Métodos De Preparación
The synthesis of 2-Chloro-5-ethynyl-3-fluoropyridine typically involves multi-step organic reactionsFor instance, starting from 2-chloro-5-fluoropyridine, the ethynyl group can be introduced via a Sonogashira coupling reaction using ethynyl reagents under palladium-catalyzed conditions . The reaction conditions often involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Análisis De Reacciones Químicas
2-Chloro-5-ethynyl-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group allows for coupling reactions such as the Sonogashira coupling, which can be used to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form carbonyl derivatives or reduction reactions to form alkanes or alkenes, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or THF. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-5-ethynyl-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the metabolic stability and bioavailability of drugs.
Medicine: It is investigated for its potential use in radiolabeled compounds for imaging and diagnostic purposes, particularly in positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-ethynyl-3-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity and selectivity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The chloro substituent can also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
2-Chloro-5-ethynyl-3-fluoropyridine can be compared with other fluorinated pyridine derivatives such as:
2-Chloro-5-fluoropyridine: Lacks the ethynyl group, making it less reactive in coupling reactions.
2-Bromo-5-fluoropyridine: Similar structure but with a bromo substituent instead of chloro, which can affect its reactivity and applications.
2-Chloro-3-fluoropyridine:
The uniqueness of this compound lies in the combination of its substituents, which provide a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H3ClFN |
|---|---|
Peso molecular |
155.55 g/mol |
Nombre IUPAC |
2-chloro-5-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-6(9)7(8)10-4-5/h1,3-4H |
Clave InChI |
CTQSJYRSKRXLFU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(N=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


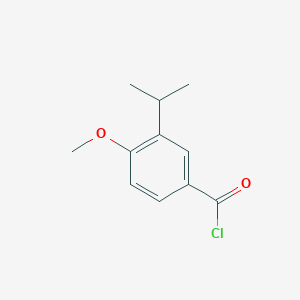
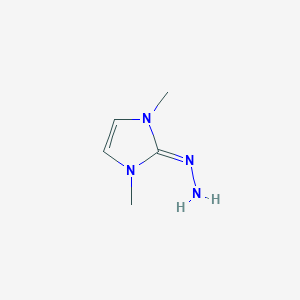

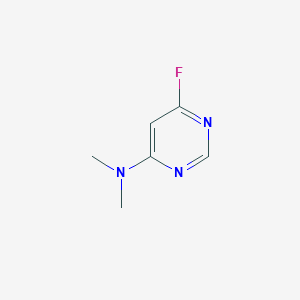
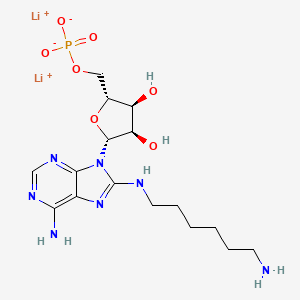

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
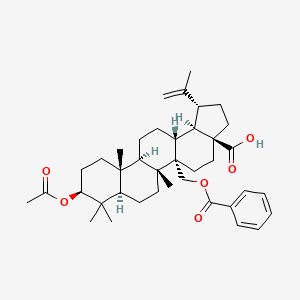

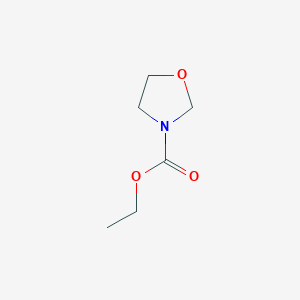
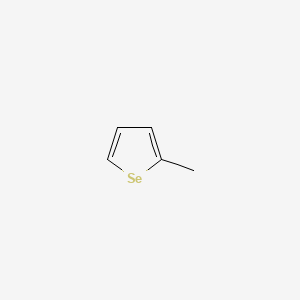
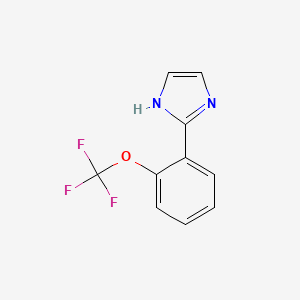
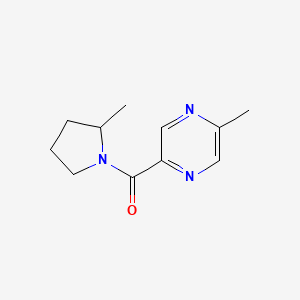
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
